9-ethyl-6-{5-[(3-fluorophenyl)methanesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine
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Overview
Description
9-ethyl-6-{5-[(3-fluorophenyl)methanesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine is a complex organic compound characterized by its unique structure, which includes a purine base, a fluorophenyl group, and a methanesulfonyl group
Preparation Methods
The synthesis of 9-ethyl-6-{5-[(3-fluorophenyl)methanesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine involves multiple steps, typically starting with the preparation of the purine base. The synthetic route may include:
Step 1: Formation of the purine base through cyclization reactions.
Step 2: Introduction of the ethyl group at the 9-position via alkylation.
Step 3: Attachment of the fluorophenyl group through a coupling reaction, such as Suzuki–Miyaura coupling.
Step 4: Addition of the methanesulfonyl group using sulfonylation reactions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, utilizing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-ethyl-6-{5-[(3-fluorophenyl)methanesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and methanesulfonyl groups play crucial roles in binding to these targets, influencing the compound’s activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparison with Similar Compounds
Similar compounds include other purine derivatives with various substituents. For example:
- **9-Methyl-6-{5-[3-(trifluoromethyl)-2-pyridinyl]hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl}-9H-purine .
- **9-Methyl-6-{5-[3-(trifluoromethyl)-2-pyridinyl]hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl}-9H-purine .
The uniqueness of 9-ethyl-6-{5-[(3-fluorophenyl)methanesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to other purine derivatives.
Properties
Molecular Formula |
C20H23FN6O2S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
9-ethyl-6-[5-[(3-fluorophenyl)methylsulfonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]purine |
InChI |
InChI=1S/C20H23FN6O2S/c1-2-25-13-24-18-19(25)22-12-23-20(18)26-7-15-9-27(10-16(15)8-26)30(28,29)11-14-4-3-5-17(21)6-14/h3-6,12-13,15-16H,2,7-11H2,1H3 |
InChI Key |
LQXULKWQUXNLPC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)CC5=CC(=CC=C5)F |
Origin of Product |
United States |
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